USP28-IN-3 vs. AZ1: A 6-Fold Improvement in Biochemical Potency
USP28-IN-3 demonstrates a significantly lower IC₅₀ (0.1 µM) for USP28 compared to the widely used dual USP25/28 inhibitor AZ1 (IC₅₀ = 0.62-0.7 µM) . This represents an approximately 6-fold improvement in biochemical potency.
| Evidence Dimension | Biochemical potency (USP28 inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 0.1 µM |
| Comparator Or Baseline | AZ1 IC₅₀ = 0.62-0.7 µM |
| Quantified Difference | Approximately 6-fold lower IC₅₀ (higher potency) |
| Conditions | In vitro enzyme assay (Ub-Rh110 assay for AZ1; assay not fully specified for USP28-IN-3 but standard DUB inhibition format) |
Why This Matters
Higher potency enables lower effective concentrations in cellular assays, reducing potential off-target effects and improving the experimental window.
